molecular formula C19H22N2O5S B5282763 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4-methylbenzamide

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4-methylbenzamide

Cat. No.: B5282763
M. Wt: 390.5 g/mol
InChI Key: RYMKEBCBNQUBAT-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4-methylbenzamide is a synthetic organic compound with the molecular formula C19H21N3O7S and an average molecular mass of 435.451 Da . This benzamide derivative features a morpholine ring linked via a sulfonyl group, a structural motif often associated with biological activity and used in medicinal chemistry research. The integration of the morpholine unit is a common strategy in drug design to optimize properties like solubility and metabolic stability. Similarly, the sulfonamide functional group is prevalent in compounds developed for various pharmacological targets . As such, this chemical serves as a valuable intermediate or building block in organic synthesis and drug discovery efforts. Researchers can utilize it in the design and development of novel bioactive molecules, particularly for screening against enzyme targets such as kinases or carbonic anhydrases, where similar structural components are frequently found . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-3-5-15(6-4-14)19(22)20-17-13-16(7-8-18(17)25-2)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMKEBCBNQUBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Benzamide Derivatives

  • Compound 153 () : N-[3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide

    • Structural Differences : Replaces the morpholinylsulfonyl group with a trifluoromethylphenyl and imidazole substituent.
    • Activity : Exhibits potent inhibition of ABLT315I but suffers from low oral bioavailability in rats due to increased lipophilicity from the trifluoromethyl group .
    • Key Insight : The morpholinylsulfonyl group in the target compound may offer better pharmacokinetic properties compared to halogenated substituents.
  • Ispinesib Analog (): N-(3-Aminopropyl)-N-[(1R)-1-(3-Benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide Structural Differences: Incorporates a quinazolinone moiety linked to the benzamide core. Activity: Functions as a KIF11 inhibitor, highlighting how heterocyclic extensions alter target specificity .

Sulfonyl and Heterocyclic Modifications

  • Compound 7e () : Features a pyrazolopyridinyl ethynyl group and a piperazinyl-trifluoromethylphenyl chain.

    • Activity : Designed as a Bcr-Abl PROTAC, demonstrating the versatility of benzamide derivatives in targeted protein degradation .
  • 2-Methoxy-5-(2,4-Dioxo-5-Thiazolidinyl)-N-((4-(Trifluoromethyl)Phenyl)Methyl)Benzamide () :

    • Structural Differences : Substitutes the morpholinylsulfonyl group with a thiazolidinyl-dione ring and trifluoromethylbenzyl chain.
    • Molecular Weight : 422.4 g/mol (vs. ~480 g/mol for the target compound), indicating a more compact structure .

Pharmacokinetic and Physicochemical Properties

Compound Key Substituents Molecular Weight Solubility Bioavailability
Target Compound Morpholinylsulfonyl, Methoxy ~480 g/mol High (polar group) Not reported
Compound 153 () Trifluoromethyl, Imidazole ~450 g/mol Moderate (lipophilic) Low in rats
Ispinesib Analog () Quinazolinone, Chlorine ~550 g/mol Low High (optimized)
Compound Thiazolidinyl-dione, Trifluoromethyl 422.4 g/mol Moderate Not reported
  • The morpholinylsulfonyl group in the target compound likely improves aqueous solubility compared to trifluoromethyl or aryl substituents, which are more lipophilic .

Q & A

Q. Key Data from Literature

ParameterOptimal Condition/ValueReference
Synthesis Temperature -50°C
Fluorescence pH 5.0
Fluorescence λexem 340 nm / 380 nm
LOD/LOQ 0.27 mg/L / 0.90 mg/L

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